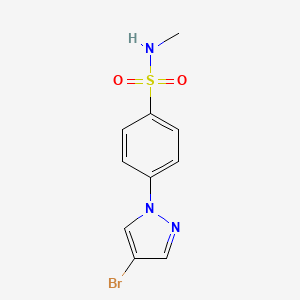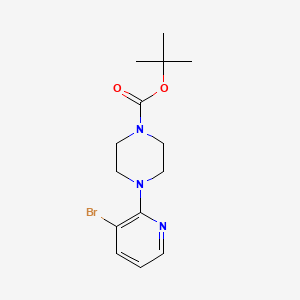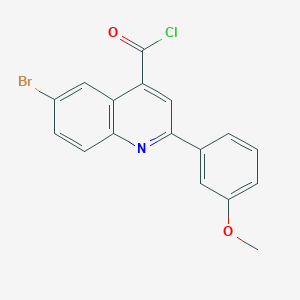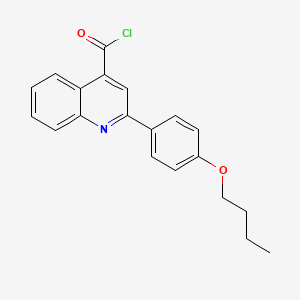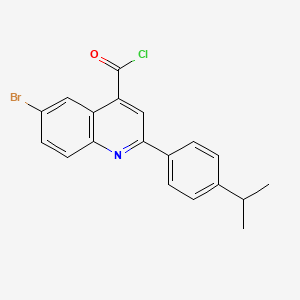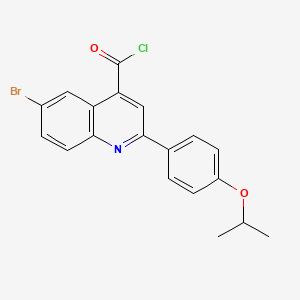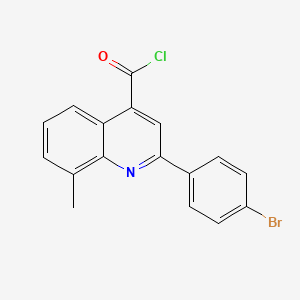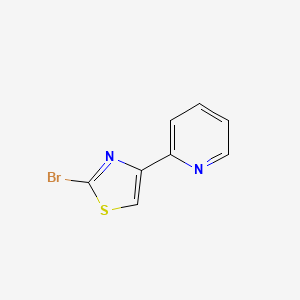
2-Bromo-4-(piridin-2-IL)tiazol
Descripción general
Descripción
2-Bromo-4-(pyridin-2-yl)thiazole is a chemical compound with the molecular weight of 241.11 . It has the IUPAC name of 2-bromo-4-(pyridin-2-yl)-1H-1lambda3-thiazole .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-(pyridin-2-YL)thiazole is 1S/C8H6BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5,12H . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
2-Bromo-4-(pyridin-2-YL)thiazole has a molecular weight of 242.12 .Aplicaciones Científicas De Investigación
Actividad Anti-Fibrosis
Los derivados de 2-Bromo-4-(piridin-2-IL)tiazol han sido sintetizados y evaluados por sus actividades anti-fibroticas. Estos compuestos fueron probados contra células estelares hepáticas de rata inmortalizadas (HSC-T6), y algunos mostraron resultados prometedores, superando a medicamentos anti-fibroticos conocidos como Pirfenidona . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades fibroticas, que involucran la formación excesiva de tejido conectivo, a menudo llevando a la disfunción orgánica.
Propiedades Antimicrobianas
Los derivados de tiazol, incluyendo aquellos con la unidad 2-Bromo-4-(piridin-2-YL), son conocidos por sus propiedades antimicrobianas. Han sido utilizados para crear compuestos con actividad contra varias cepas bacterianas, contribuyendo al campo de los antibióticos y abordando la creciente preocupación por la resistencia a los antibióticos .
Potencial Anticancerígeno
El anillo de tiazol es una característica común en muchos fármacos anticancerígenos debido a su capacidad para interferir con la proliferación celular. La investigación sobre los derivados de this compound podría conducir al desarrollo de nuevos agentes anticancerígenos, expandiendo el arsenal contra diferentes tipos de cáncer .
Aplicaciones Antivirales
Los compuestos de tiazol han mostrado actividades antivirales, que podrían ser aprovechadas en la lucha contra las infecciones virales. Las características estructurales de 2-Bromo-4-(piridin-2-YL)tiazol lo convierten en un candidato para la síntesis de nuevos fármacos antivirales .
Usos Antiinflamatorios
Algunos derivados de tiazol exhiben actividades antiinflamatorias significativas. Esta propiedad puede ser utilizada en el desarrollo de nuevos medicamentos antiinflamatorios, potencialmente con menos efectos secundarios que los tratamientos actuales .
Efectos Analgésicos
La investigación ha indicado que ciertos derivados de tiazol pueden actuar como analgésicos efectivos. Las propiedades analgésicas de los derivados de 2-Bromo-4-(piridin-2-YL)tiazol podrían explorarse más a fondo para desarrollar nuevas soluciones para el manejo del dolor .
Capacidades Antioxidantes
Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo. Los derivados de tiazol, incluido el 2-Bromo-4-(piridin-2-YL)tiazol, podrían contribuir a la creación de antioxidantes potentes, ayudando en la prevención de enfermedades relacionadas con el daño oxidativo .
Efectos Neuroprotectores
El potencial neuroprotector de los derivados de tiazol es un área de interés, particularmente en el contexto de enfermedades neurodegenerativas como el Alzheimer. Investigar las aplicaciones de 2-Bromo-4-(piridin-2-YL)tiazol en este campo podría conducir a avances en estrategias de tratamiento .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, in general, have been reported to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, potentially leading to diverse physiological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-(pyridin-2-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, thiazole derivatives, including 2-Bromo-4-(pyridin-2-yl)thiazole, have shown potential in inhibiting bacterial enzymes, which can lead to antimicrobial effects . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.
Cellular Effects
2-Bromo-4-(pyridin-2-yl)thiazole influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been reported to affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in cellular responses . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered expression of specific genes. Furthermore, 2-Bromo-4-(pyridin-2-yl)thiazole can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-(pyridin-2-yl)thiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation depending on the nature of the interaction . For example, it can inhibit bacterial enzymes by forming a stable complex with the enzyme, thereby preventing its normal function. Additionally, 2-Bromo-4-(pyridin-2-yl)thiazole can interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(pyridin-2-yl)thiazole can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term exposure to 2-Bromo-4-(pyridin-2-yl)thiazole in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(pyridin-2-yl)thiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity, and exceeding this threshold can result in toxicity.
Metabolic Pathways
2-Bromo-4-(pyridin-2-yl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 2-Bromo-4-(pyridin-2-yl)thiazole can also influence the levels of metabolites within the cell, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Bromo-4-(pyridin-2-yl)thiazole within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins, which can affect its activity and function.
Subcellular Localization
2-Bromo-4-(pyridin-2-yl)thiazole exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
2-bromo-4-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJPUEYEMIISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676737 | |
| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-89-4 | |
| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




